3-(3-Bromophenyl)-2,2-dimethylpropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-bromophenyl precursor with a 2,2-dimethylpropanenitrile derivative. The exact method would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms and the 3D arrangement of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the nitrile group. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrile group can undergo various reactions, including hydrolysis, reduction, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of brominated compounds for industrial applications (Qiu et al., 2009).
Environmental and Safety Studies
Novel Brominated Flame Retardants This review discusses the occurrence, environmental fate, and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, emphasizing the need for further research on their impact (Zuiderveen et al., 2020).
Industrial and Material Science
Photosensitive Protecting Groups This article reviews the use of photosensitive protecting groups, including brominated compounds, in synthetic chemistry, showcasing their potential for future applications (Amit et al., 1974).
Analytical Chemistry and Environmental Monitoring
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol This review summarizes studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, focusing on its environmental concentrations, toxicology, and the gaps in current knowledge about this chemical (Koch & Sures, 2018).
Emerging Research and Applications
NEXAFS Investigations of Transition Metal Compounds This article reviews the use of near-edge X-ray absorption fine structure (NEXAFS) in studying electronic and structural properties of transition metal compounds, including those involving brominated compounds, highlighting the technique's importance in understanding material properties (Chen, 1998).
Mechanism of Action
Target of Action
Similar bromophenyl compounds have been known to target proteins like mitogen-activated protein kinase .
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This pathway involves the coupling of chemically differentiated fragments in electronically divergent processes with a metal catalyst .
Pharmacokinetics
A related compound, bh, was studied in rats, where it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration .
Result of Action
The suzuki–miyaura cross-coupling reaction it likely participates in is known to result in the formation of new carbon–carbon bonds .
Action Environment
The action of 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile, like other organoboron reagents used in Suzuki–Miyaura coupling, is influenced by the reaction conditions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWYUIJXIRXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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